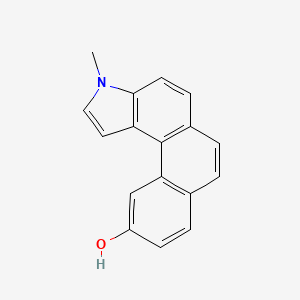

3-Methyl-3H-naphth(1,2-e)indol-10-ol

Description

Structure

3D Structure

Properties

CAS No. |

98033-21-7 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

3-methylnaphtho[1,2-e]indol-10-ol |

InChI |

InChI=1S/C17H13NO/c1-18-9-8-14-16(18)7-5-12-3-2-11-4-6-13(19)10-15(11)17(12)14/h2-10,19H,1H3 |

InChI Key |

PRJIMCPILGWGTL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC3=C2C4=C(C=C3)C=CC(=C4)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Methyl 3h Naphth 1,2 E Indol 10 Ol and Analogues

Established Synthetic Pathways to Naphthindole Scaffolds

Traditional methods for constructing the naphthindole framework often rely on the stepwise or convergent assembly of naphthalene (B1677914) and indole (B1671886) precursors. These pathways include powerful cyclization reactions, versatile multi-component strategies, and classic named reactions like the Mannich reaction.

The direct fusion of naphthalene and indole rings is a primary strategy for creating naphthindole scaffolds. This can be achieved through various cyclization reactions where pre-functionalized precursors are induced to form the final polycyclic structure. One such powerful method is the electrophile-induced cyclization, which can be used to form fused benzenoid aromatic systems in high yields. mit.edu For instance, a substituted 2-(ethynyl)biphenyl can undergo cyclization when attacked by an electrophile to provide a phenanthrene (B1679779) derivative, a reaction principle that can be extended to create complex fused systems. mit.edu

Palladium-catalyzed domino reactions have also emerged as a potent tool for synthesizing fused tricyclic indole skeletons. mdpi.com These processes can involve multiple bond-forming events in a single operation, such as an intramolecular Heck reaction followed by a reductive N-heteroannulation, to efficiently build the desired framework. mdpi.com The synthesis of 3H-Naphth(1,2-e)indol-10-ol, 3-methyl- can be generally achieved through the reaction of naphthalene with indole derivatives in the presence of a suitable catalyst. ontosight.ai

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules like indole derivatives. researchgate.net MCRs are advantageous due to their experimental simplicity, high efficiency, and atom economy, which reduces waste and labor. researchgate.net

Several MCRs have been developed for the modular assembly of indole-fused heterocycles. rsc.orgnih.gov For example, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can assemble the indole core from simple starting materials like anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild, metal-free conditions. rsc.org Another approach involves the reaction of aryl(indol-3-yl)methylium salts with isocyanides and alcohols to produce various indole derivatives. frontiersin.org These strategies provide rapid access to diverse libraries of functionalized indoles and related heterocyclic systems. nih.govarkat-usa.org

The Mannich reaction is a classic multicomponent reaction that forms a C-C bond via the aminoalkylation of an acidic proton located on a carbonyl compound. mdpi.com In its modified form, an electron-rich aromatic compound, such as a naphthol or indole, replaces the C-H acid component. mdpi.comnih.gov This reaction is a practical synthetic route for 1-amidoalkyl-2-naphthols, which are formed from the condensation of a 2-naphthol (B1666908), an aldehyde, and an amide. mdpi.com

The reaction between indoles, aldehydes, and amines (or their precursors) is a well-established method for producing gramine (B1672134) derivatives, which are important intermediates for various indole alkaloids. arkat-usa.orgchemtube3d.com Similarly, naphthols can be effectively aminoalkylated using this method. mdpi.com The mechanism for the acid-promoted Mannich condensation of 2-naphthol is believed to proceed through the formation of highly reactive ortho-quinone methide intermediates. mdpi.com These intermediates then react with an amide or amine via nucleophilic conjugate addition to yield the final product. mdpi.com This pathway has been successfully applied to the synthesis of various aminomethylated and amidoalkylated naphthols and indoles. mdpi.comresearchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable and efficient methods. Microwave-assisted synthesis and the use of alternative reaction media like ionic liquids or solvent-free systems have become prominent in the synthesis of indole derivatives. tandfonline.com

Microwave-assisted organic synthesis (MAOS) is a valuable technique that often leads to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov These advantages stem from the efficient and rapid heating of the reaction mixture by microwave irradiation. tandfonline.com

Numerous classical indole syntheses, including the Fischer, Bischler, and Madelung reactions, have been successfully adapted to microwave conditions. nih.gov For example, a solvent-free, microwave-assisted Bischler indole synthesis provides a mild and environmentally friendly method for preparing 2-arylindoles in good yields. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, followed by brief microwave irradiation. organic-chemistry.org Another green methodology involves the microwave-assisted cycloisomerization of 2-alkynylanilines in water, which proceeds without any added metal catalyst, acid, or base to form various substituted indoles. researchgate.net

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Bischler Synthesis | Anilines, Phenacyl bromides | Solvent-free, MW irradiation (540 W, 45-60s) | Improved yields (52-75%), environmentally friendly | organic-chemistry.org |

| Cycloisomerization | 2-Alkynylanilines | Water, MW irradiation, catalyst-free | Green methodology, moderate to good yields | researchgate.net |

| Michael Addition | 2-Phenylindole, Chalcones | Solvent-free, ZrCl₄ catalyst, MW irradiation (280 W) | High yield | tandfonline.com |

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C) and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. acs.org They can act as both the solvent and the catalyst in organic reactions. researchgate.net

The Fischer indole synthesis has been effectively carried out using Brønsted acidic ionic liquids as dual solvent-catalysts, affording excellent yields and high regioselectivity. researchgate.net This method allows for convenient separation of the indole product and reuse of the ionic liquid. researchgate.net Similarly, the Heck reaction, a palladium-catalyzed cross-coupling, has been performed in ionic liquids with high yields and selectivity, often simplifying the workup process. youtube.com

Solvent-free, or solid-state, reactions represent another key green chemistry approach. As seen in the microwave-assisted Bischler synthesis, eliminating the solvent reduces waste, cost, and environmental impact. organic-chemistry.org These solventless conditions, often combined with microwave irradiation, provide an efficient and clean alternative to traditional synthesis methods for indole derivatives. organic-chemistry.orgresearchgate.net

| Approach | Reaction Example | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|---|

| Ionic Liquid | Fischer Indole Synthesis | Brønsted acidic ionic liquids (e.g., BMImHSO₄) | Dual solvent-catalyst, reusable, high yields (83-97%) | researchgate.net |

| Ionic Liquid | Fischer Indole Synthesis | 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) ([EMIM][BF₄]) with ZnCl₂ | High temperature tolerance, good product distribution | researchgate.net |

| Solvent-Free | Bischler Indole Synthesis | Solid-state with NaHCO₃, Microwave-assisted | Environmentally friendly, no organic solvents, good yields | organic-chemistry.org |

Catalytic Methodologies in Naphthindole and Indole Synthesis

The construction of the indole and naphthindole frameworks is a central theme in organic synthesis, with catalytic methods offering efficiency and selectivity. These strategies are crucial for creating analogues of 3-Methyl-3H-naphth(1,2-e)indol-10-ol.

A significant development is the copper-catalyzed annulation for the rapid, one-pot assembly of C-3 naphthol-substituted benzo[e]indoles. acs.org This cascade reaction involves the interaction of 3-aryl-2H-azirines with 2-naphthols, proceeding through dearomatic nucleophilic ring opening of the azirine, intramolecular cyclization, and an oxidative cross-dehydrogenative coupling to furnish complex biaryls. acs.org This method is particularly relevant as it directly installs a hydroxyl group on a naphthalene moiety fused to an indole core, analogous to the structure of this compound.

Broader catalytic approaches for indole and benzoindole synthesis include:

Metal-Free Cyclization: An efficient and environmentally benign approach for synthesizing benzoindole derivatives involves the metal-free cyclization of nitroolefins with naphthylamines, catalyzed by carbonaceous materials in water. Theoretical studies suggest the reaction is thermodynamically controlled. rsc.org

Gold Catalysis: Gold catalysts have proven versatile in constructing diverse heterocyclic frameworks. One approach enables the synthesis of regioselectively functionalized 4-hydroxyindoles, a challenging indole scaffold, from pyrrole-derived glycols. nih.gov This involves a C2-pyrrole attack on an activated alkyne followed by a selective 1,2-migration. nih.gov

Electrophilic Cyclization: Substituted naphthalenes and 2-naphthols can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I₂, and Br₂ under mild conditions. acs.org

The following table summarizes various catalytic methodologies employed in the synthesis of indole and naphthindole analogues.

| Catalyst Type | Precursors | Reaction Type | Target Scaffold | Ref |

| Copper(I) Acetate | 3-Aryl-2H-azirines, 2-Naphthols | Annulation / Oxidative Coupling | C-3 Naphthol-substituted Benzo[e]indoles | acs.org |

| Carbonaceous Material | Naphthylamines, Nitroolefins | Metal-Free Cyclization | Benzoindoles | rsc.org |

| Gold(I) (IPrAuNTf₂) | Pyrrol-yn-glycol derivatives | Annulation / 1,2-migration | 4-Silyloxyindoles | nih.gov |

| Iodine monochloride (ICl) | Arene-containing propargylic alcohols | Electrophilic Cyclization | Substituted Naphthalenes | acs.org |

| Nafion® NR50 | Anilines, Propionaldehydes | Acid-Catalyzed Cyclization | 2,3-Dialkylquinolines |

Isolation and Generation from Complex Pyrolytic Matrices

Compounds like this compound belong to a class of compounds known as polycyclic aromatic nitrogen heterocycles (PANHs) or azaarenes. These substances are known constituents of complex pyrolytic matrices such as coal tar and crude oil, which are generated during the high-temperature processing of carbonaceous materials. capes.gov.brresearchgate.net

The isolation and identification of specific PANHs from these matrices present a significant analytical challenge due to the vast number of isomers and the complexity of the matrix itself. researchgate.net High-temperature coal tar, a byproduct of coke production from coal, is a well-documented source of a diverse range of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. researchgate.net

Several methods have been developed for the extraction and fractionation of these compounds:

Solvent Extraction and Partitioning: A primary step involves dissolving the matrix (e.g., coal tar) in a suitable solvent like methylene (B1212753) chloride, followed by acid/base partitioning to separate the neutral compounds from basic fractions, which contain the azaarenes. capes.gov.br

Chromatography: The basic fraction is often further separated using alumina (B75360) column chromatography to isolate the PANHs from other basic compounds. capes.gov.br

Supercritical Fluid Extraction (SFE): SFE using carbon dioxide is another technique employed to fractionate coal-tar pitch, with extraction yields depending on temperature and pressure. researchgate.net

Analytical Identification: Gas chromatography combined with mass spectrometry (GC/MS) is the primary method for identifying the individual organic compounds within the isolated fractions. capes.gov.brresearchgate.net Ammonia chemical ionization mass spectrometry can also be used for more specific analysis of azaarenes. capes.gov.br

Research on weathered crude oils has shown that PANHs and their alkylated derivatives co-occur with PAHs. researchgate.net Studies have identified numerous PANH/APANH compounds, including C0–C4 benzo(a)carbazoles and C3–C4 quinoline/isoquinolines, as potential markers in environmental forensics. researchgate.net While this compound is not explicitly mentioned, the presence of a wide array of alkylated and isomeric PANHs in these pyrolytic matrices suggests that its formation and occurrence are plausible. researchgate.netmdpi.com

The following table lists classes of PANHs identified in complex pyrolytic matrices.

| Matrix Source | Class of PANH Identified | Number of Aromatic Rings | Ref |

| Coal Tar | Azaarenes (general) | - | capes.gov.br |

| Coal Tar | Heteroatomic condensed aromatics | 2 to 4 | researchgate.net |

| Crude Oil | C0–C4 Benzo(a)carbazoles | 4 | researchgate.net |

| Crude Oil | C3–C4 Quinoline/Isoquinolines | 2 | researchgate.net |

| Crude Oil | C0–C4 Benzo(c)acridine | 4 | researchgate.net |

| Atmospheric Aerosols | C₁₅H₉N, C₁₆H₁₁N, C₁₇H₁₃N | 3-5 | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methyl 3h Naphth 1,2 E Indol 10 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in the 3-Methyl-3H-naphth(1,2-e)indol-10-ol molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthyl and indolyl ring systems, the methyl group protons, and the hydroxyl proton. Key features to be analyzed would include:

Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. Aromatic protons would typically resonate in the downfield region (δ 7.0-9.0 ppm), while the methyl protons would appear in the upfield region (around δ 2.5 ppm). The hydroxyl proton's chemical shift would be variable and dependent on solvent and concentration.

Integration: The area under each peak would be proportional to the number of protons it represents, confirming, for instance, the presence of a three-proton singlet for the methyl group.

Spin-Spin Coupling (J-coupling): The splitting pattern of the signals would reveal the connectivity of adjacent protons, helping to assign the positions of substituents on the aromatic rings.

Hypothetical ¹H-NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 7.2 | Multiplet | (variable) | Aromatic Protons |

| ~5.0 - 6.0 | Singlet (broad) | 1H | OH Proton |

| ~2.5 | Singlet | 3H | CH₃ Protons |

Note: This table is a hypothetical representation and actual values would need to be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C-NMR spectrum of this compound would display a distinct signal for each unique carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom). Aromatic carbons typically appear in the δ 100-150 ppm range, while the methyl carbon would be found at a much higher field (δ 15-30 ppm). The carbon bearing the hydroxyl group would be shifted further downfield.

Hypothetical ¹³C-NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

| ~150 - 110 | Aromatic and Olefinic Carbons |

| ~20 | CH₃ Carbon |

Note: This table is a hypothetical representation and actual values would need to be determined experimentally.

Advanced Multidimensional NMR Techniques

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the individual ring systems.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the methyl group to its position on the indole (B1671886) ring and confirming the fusion of the naphthyl and indole moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with very high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₇H₁₃NO. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS would be used to assess the purity of a sample of this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide the mass spectrum of each separated component, aiding in their identification. The fragmentation pattern of the parent compound in the mass spectrum would also offer structural clues, as specific bond cleavages are characteristic of certain functional groups and structural motifs.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for obtaining the molecular weight of polar and thermally labile compounds. For a compound like this compound, FAB-MS would be expected to yield a prominent pseudomolecular ion peak.

Detailed Research Findings: Specific FAB-MS data for this compound is not available in published literature. However, based on its structure, one would anticipate the observation of a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 268.3. This is calculated by adding the mass of a proton to the compound's molecular weight. Depending on the matrix used (e.g., glycerol, 3-nitrobenzyl alcohol) and the presence of any alkali metal salts, adduct ions such as [M+Na]⁺ or [M+K]⁺ could also be observed at higher m/z values. The fragmentation pattern would provide further structural information, though FAB-MS typically results in less fragmentation compared to hard ionization methods.

| Expected Ion | Expected m/z | Description |

| [M+H]⁺ | ~268.3 | Protonated molecular ion |

| [M+Na]⁺ | ~290.3 | Sodium adduct |

| [M+K]⁺ | ~306.4 | Potassium adduct |

| Note: This table is based on theoretical calculations and represents expected values, not experimental data. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as IR and UV-Vis are fundamental for elucidating the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Detailed Research Findings: No experimentally recorded IR spectrum for this specific compound has been found. The predicted significant peaks would include:

A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching vibration of the hydroxyl group.

Absorptions around 3000-3100 cm⁻¹ corresponding to aromatic C-H stretching.

Peaks in the 1600-1450 cm⁻¹ region, characteristic of C=C stretching vibrations within the fused aromatic (naphthalene) and heteroaromatic (indole) ring systems.

A C-O stretching vibration, likely appearing in the 1260-1000 cm⁻¹ range.

N-H stretching is not expected for the 3H-indole tautomer specified.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Alkyl C-H (Methyl) | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-N | 1335-1250 | Stretching |

| C-O | 1260-1000 | Stretching |

| Note: This table presents typical IR absorption ranges for the functional groups present and is not based on experimental data for the specific compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is predicted to be complex due to its extended polycyclic aromatic system. The fusion of the naphthalene (B1677914) and indole rings creates a large chromophore.

Detailed Research Findings: Specific UV-Vis absorption maxima (λmax) for this compound are not documented. The spectrum would be expected to show multiple absorption bands in the ultraviolet and possibly the visible range, corresponding to π→π* electronic transitions within the aromatic system. Naphthalene itself has characteristic absorptions, which would be modified by the fused indole ring and the hydroxyl and methyl substituents.

Elemental Analysis (CHNS) and Purity Assessment

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound, thereby assessing its purity.

Detailed Research Findings: No experimental elemental analysis data for this compound has been reported. The theoretical elemental composition can be calculated from its molecular formula, C₁₈H₁₃NO. A pure sample of the compound should yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

| Element | Theoretical Percentage |

| Carbon (C) | 80.88% |

| Hydrogen (H) | 4.90% |

| Nitrogen (N) | 5.24% |

| Oxygen (O) | 5.98% |

| Note: This table contains theoretically calculated values based on the molecular formula. |

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are essential for the isolation and purification of target compounds from reaction mixtures.

Detailed Research Findings: Specific chromatographic protocols for the purification of this compound are not described in the available literature. However, standard techniques would be applicable. For a molecule of this polarity, column chromatography using silica (B1680970) gel as the stationary phase would be a suitable method for purification. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective. The progress of the purification could be monitored by thin-layer chromatography (TLC), where the compound's retention factor (Rf) would be determined. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, could be employed for final purity assessment and for isolating highly pure samples.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, solvent system selection |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Bulk purification |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | Final purity analysis, small-scale purification |

| Note: This table outlines general chromatographic strategies and does not contain specific experimental parameters for the target compound. |

Chemical Reactivity, Transformations, and Derivatization of the 3 Methyl 3h Naphth 1,2 E Indol 10 Ol Core

Reactions Involving the Indole (B1671886) Nitrogen and Naphthalene (B1677914) Hydroxyl Groups

The reactivity of 3-Methyl-3H-naphth(1,2-e)indol-10-ol is significantly influenced by the presence of the indole nitrogen and the naphthalene hydroxyl group. The lone pair of electrons on the indole nitrogen can participate in various reactions, including N-alkylation and N-acylation, which can alter the electronic properties and steric environment of the molecule. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.govfrontiersin.org

The naphthalene hydroxyl group, being phenolic in nature, is acidic and can be deprotonated to form a phenoxide ion. This enhances its nucleophilicity, making it susceptible to O-alkylation and O-acylation reactions. The hydroxyl group also activates the naphthalene ring towards electrophilic aromatic substitution. orientjchem.org The interplay between the indole nitrogen and the hydroxyl group can lead to complex reaction pathways and the formation of diverse derivatives.

Table 1: Representative Reactions of the Indole Nitrogen and Naphthalene Hydroxyl Groups

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-3-methyl-3H-naphth(1,2-e)indol-10-ol |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl-3-methyl-3H-naphth(1,2-e)indol-10-ol |

| O-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., THF) | 10-Alkoxy-3-methyl-3H-naphth(1,2-e)indole |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 10-Acyloxy-3-methyl-3H-naphth(1,2-e)indole |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthindole System

The extended π-system of the naphthindole core makes it susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The electron-rich nature of the indole and naphthalene rings generally favors electrophilic attack. wikipedia.orgmasterorganicchemistry.com The directing effects of the methyl group, the indole nitrogen, and the hydroxyl group play a crucial role in determining the position of substitution.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the indole nitrogen also activates the aromatic system. libretexts.org Therefore, electrophilic substitution is expected to occur preferentially on the naphthalene ring at positions ortho and para to the hydroxyl group, and on the indole ring at positions activated by the nitrogen atom. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nucleophilic aromatic substitution is less common for such electron-rich systems unless activated by strongly electron-withdrawing groups or under specific reaction conditions. mdpi.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Substitution Position(s) |

| Nitrating agent (HNO₃/H₂SO₄) | Positions on the naphthalene ring ortho/para to the -OH group |

| Halogen (e.g., Br₂) | Positions on the naphthalene ring ortho/para to the -OH group |

| Sulfonating agent (SO₃/H₂SO₄) | Positions on the naphthalene ring ortho/para to the -OH group |

| Friedel-Crafts Acylating Agent (RCOCl/AlCl₃) | Positions on the naphthalene ring ortho/para to the -OH group |

Functional Group Interconversions at the Phenolic Hydroxyl

The phenolic hydroxyl group is a versatile handle for a variety of functional group interconversions. Besides the previously mentioned O-alkylation and O-acylation, it can be converted to other functional groups. For example, the hydroxyl group can be converted into a triflate (-OTf) group, which is an excellent leaving group for subsequent cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, vinyl, and amino groups, at the 10-position.

Furthermore, under certain conditions, the phenolic hydroxyl can be converted to a halogen or removed completely (deoxygenation).

Table 3: Key Functional Group Interconversions of the Phenolic Hydroxyl Group

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Etherification | Alkyl halide, Base | Alkoxy (-OR) |

| Esterification | Acyl chloride, Base | Acyloxy (-OCOR) |

| Tritylation | Triflic anhydride, Pyridine | Triflate (-OTf) |

| Halogenation | e.g., PBr₃ | Bromo (-Br) |

| Deoxygenation | e.g., Reduction of a corresponding triflate | Hydrogen (-H) |

Regioselective Modifications and Substituent Effects on Reactivity

The inherent asymmetry of the this compound molecule, combined with the directing effects of its substituents, allows for highly regioselective modifications. mdpi.comrsc.org The hydroxyl group strongly directs electrophiles to the ortho and para positions of the naphthalene ring. The methyl group on the indole nitrogen has a weaker activating effect. lumenlearning.com

The electronic nature of any additional substituents introduced onto the aromatic rings will further influence the reactivity and regioselectivity of subsequent reactions. lumenlearning.comnih.gov Electron-donating groups will generally increase the rate of electrophilic substitution and direct incoming electrophiles to specific positions, while electron-withdrawing groups will decrease the reactivity. libretexts.org The interplay of these substituent effects is a key consideration in the multi-step synthesis of complex derivatives. researchgate.net

Ring-Opening and Ring-Closing Reactions of Fused Heterocycles

While the aromatic core of this compound is generally stable, the fused heterocyclic system can undergo ring-opening or ring-closing reactions under specific, often harsh, conditions. For instance, strong oxidizing agents can lead to the cleavage of the indole or naphthalene rings. Conversely, appropriately functionalized derivatives of this core could potentially undergo intramolecular cyclization reactions to form even more complex polycyclic systems. The specific conditions required for such transformations would be highly dependent on the nature and position of the substituents on the naphthindole skeleton.

Design and Synthesis of Novel Derivatives and Analogues of 3 Methyl 3h Naphth 1,2 E Indol 10 Ol

Synthesis of Related Naphthindole Isomers and Reduced Forms

The synthesis of the core naphthindole structure and its isomers can be approached through several established methodologies, with the Fischer indole (B1671886) synthesis being a cornerstone technique. wikipedia.orgthermofisher.combyjus.comjk-sci.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com For the synthesis of naphthindole isomers, a key precursor would be a naphthylhydrazine, which, upon reaction with an appropriate ketone or aldehyde, can lead to the desired fused indole system. The choice of the specific naphthylhydrazine isomer (e.g., 1-naphthylhydrazine (B1581546) or 2-naphthylhydrazine) and the carbonyl compound dictates the final regiochemistry of the resulting naphthindole.

While direct synthesis of 3-Methyl-3H-naphth(1,2-e)indol-10-ol is not extensively detailed in readily available literature, analogous syntheses of indole derivatives provide a foundational approach. For instance, the Fischer indole synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone was achieved through the cyclization of 1-(4-benzoylphenyl)propan-1-one hydrazone in the presence of boron trifluoride etherate in acetic acid. orientjchem.org This highlights the adaptability of the Fischer indole synthesis for creating complex, substituted indoles.

Furthermore, multicomponent reactions involving 2-naphthol (B1666908) have been utilized to construct diverse heterocyclic frameworks. fardapaper.irnih.gov These reactions, which combine three or more reactants in a single step, offer an efficient route to complex molecules and could potentially be adapted for the synthesis of naphthindole structures. fardapaper.irnih.gov

Information regarding the synthesis of reduced forms of this compound is also limited. However, a known reduced analogue is 3-methyl-2,3-dihydro-1H-naphtho(1,2-e)indol-10-ol. nih.gov The synthesis of such dihydro derivatives would typically involve the reduction of the corresponding naphthindole, potentially using catalytic hydrogenation or chemical reducing agents that selectively target the indole double bond without affecting the aromatic naphthalene (B1677914) rings.

Aryl and Alkyl Substitutions on the Naphthindole Framework

The introduction of aryl and alkyl substituents onto the naphthindole framework is crucial for modulating its chemical and physical properties. Various synthetic strategies can be employed to achieve these modifications.

For N-alkylation, the indole nitrogen can be deprotonated with a suitable base, such as potassium hydroxide (B78521) in DMSO, followed by reaction with a primary alkyl halide to introduce the desired alkyl group. nih.gov This method has been successfully applied to the synthesis of 1-alkyl-3-(1-naphthoyl)indoles. nih.gov Palladium-catalyzed cross-coupling reactions represent another powerful tool for N-arylation, allowing for the formation of N-arylindoles from aryl bromides and hydrazones in a modification of the Fischer indole synthesis. wikipedia.org

Direct C-H functionalization offers a more atom-economical approach to introducing substituents. Regioselective oxidative arylation of indoles bearing N-alkyl protecting groups has been achieved, providing a direct method for synthesizing 2-arylindoles. uri.edu The regioselectivity of these reactions can be influenced by the acidity of the reaction medium and the nature of the substituents on the indole substrate. uri.edu

Acylation of the indole ring, typically at the C3 position, can be achieved using acyl chlorides in the presence of a Lewis acid like dimethylaluminum chloride. nih.gov This provides a route to introduce various acyl groups, which can be further modified. For instance, 1-alkyl-3-(1-naphthoyl)indoles have been synthesized through this method. nih.gov

The following table summarizes some examples of substituted indole and naphthalene derivatives, which can be considered analogous to potential derivatives of this compound.

| Compound Class | Substitution Type | Synthetic Method | Reference |

| 1-Alkyl-3-(1-naphthoyl)indoles | N-Alkylation, C3-Acylation | Alkylation with alkyl halide and KOH/DMSO; Acylation with acyl chloride and dimethylaluminum chloride | nih.gov |

| 2-Arylindoles | C2-Arylation | Palladium-catalyzed oxidative cross-coupling | uri.edu |

| 4-(3-Methyl-1H-indol-2-yl)phenylmethanone | C2-Arylation | Fischer indole synthesis | orientjchem.org |

| 7-Substituted 1,2,3,4,5,6-hexachloronaphthalenes | Various aryl substitutions | Not specified | rsc.org |

Heterocyclic Ring Incorporations and Fused Systems Based on Naphthindole

The fusion of additional heterocyclic rings onto the naphthindole scaffold can lead to novel polycyclic systems with unique properties. Multicomponent reactions are particularly effective for constructing such complex architectures in a single step. For example, indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, have been assembled through a multicomponent reaction involving an indole, formaldehyde, and an amino hydrochloride or sodium thiosulfate. nih.govrsc.org

Another approach involves the reaction of 3-arylidene-3H-indolium salts with isocyanides and amines, which can lead to the formation of aryl(indol-3-yl)acetimidamides. In certain cases, this reaction is followed by cyclization to yield 3,5-dihydro-4H-imidazol-4-one derivatives, thus incorporating an imidazole (B134444) ring. nih.gov

Furthermore, the synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] thermofisher.comfardapaper.iroxazine (B8389632) derivatives has been achieved through an ionic liquid-catalyzed multicomponent reaction of 1-naphthol, anilines, and formalin. researchgate.net This demonstrates a method for fusing an oxazine ring to a naphthalene system, a strategy that could potentially be adapted to the naphthindole framework. The synthesis of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one was accomplished by a two-component reaction between 1-methylbenzimidazole (B167850) and benzoylindolyl-3-acetylene, resulting in the fusion of a diazocine ring to the indole. mdpi.com

Stereochemical Considerations in Naphthindole Derivatives

Stereochemistry plays a critical role in determining the three-dimensional structure and properties of molecules. In the context of naphthindole derivatives, stereocenters can be introduced through various synthetic transformations. For instance, the reduction of a double bond in the indole ring of the naphthindole framework could potentially create one or more chiral centers, leading to the formation of stereoisomers.

Structure-Property Relationship Studies for Non-Biological Attributes of Naphthindole Analogues

The relationship between the structure of naphthindole analogues and their non-biological properties, such as photophysical and thermal characteristics, is an area of growing interest for materials science applications. mdpi.com The extended π-conjugated system of the naphthindole core suggests potential for interesting electronic and optical properties.

Studies on fluorescent indole nucleoside analogues have shown that substitutions on the indole ring can significantly impact their photophysical properties, including quantum yield and Stokes shift. researchgate.net For example, the introduction of cyano and carboxylate groups has been shown to modulate the fluorescence characteristics. researchgate.net These findings suggest that similar substitutions on the naphthindole framework could be used to tune its photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes.

The thermal stability of naphthindole derivatives would be influenced by the nature and position of substituents, as well as the presence of fused ring systems. Generally, larger, more rigid polycyclic aromatic systems exhibit higher thermal stability. Therefore, the incorporation of additional fused rings onto the naphthindole core could enhance its thermal properties, making the resulting materials suitable for high-temperature applications.

While specific data on the non-biological structure-property relationships of this compound analogues is scarce, the principles derived from studies on related indole and naphthalene systems provide a valuable framework for the rational design of new naphthindole-based materials with tailored properties.

Theoretical and Computational Investigations of 3 Methyl 3h Naphth 1,2 E Indol 10 Ol and Analogues

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is a widely used approach for predicting the geometry and electronic properties of organic compounds. In DFT, the fundamental property is the electron density, which determines all ground-state properties of the system. nih.gov

Below is an illustrative data table showing the kind of geometric parameters that can be obtained from DFT calculations for a related polycyclic aromatic hydrocarbon, naphthalene (B1677914).

Table 1: Theoretical Geometric Parameters of Naphthalene (Illustrative)

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C1-C2 | 1.38 |

| C2-C3 | 1.42 | |

| C1-C9 | 1.42 | |

| C9-C10 | 1.43 | |

| C-H | 1.09 | |

| Bond Angle | C1-C2-C3 | 120.5 |

| C2-C1-C9 | 120.7 |

Note: This data is for the parent molecule naphthalene and serves to illustrate the output of DFT calculations.

DFT is also instrumental in analyzing the electronic properties of molecules by calculating the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

The analysis of these frontier orbitals helps in understanding the charge transfer that occurs within the molecule. nih.gov For aromatic systems like 3-Methyl-3H-naphth(1,2-e)indol-10-ol, the HOMO is typically a π-orbital associated with the fused ring system, making it the primary site for electrophilic attack. The LUMO, also a π-antibonding orbital, indicates the region susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis can further elucidate hyperconjugative interactions and charge delocalization within the molecule. nih.gov

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between orbitals. researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions, providing insight into the molecule's photophysical properties.

Table 2: Illustrative Electronic Properties of a Naphthyridine Derivative from DFT Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 2.5 Debye |

Note: This data is for a different heterocyclic compound and is intended to be illustrative. researchgate.net

Theoretical vibrational frequencies can be calculated using DFT to predict the infrared (IR) and Raman spectra of a molecule. ifo.lviv.ua After geometry optimization, a frequency calculation is performed, which provides the normal modes of vibration. Each mode corresponds to a specific collective motion of the atoms, such as stretching, bending, or twisting of chemical bonds.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9614) to improve agreement with experimental data. researchgate.net These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific absorption bands to particular vibrational modes. For instance, the characteristic O-H stretching frequency of the hydroxyl group and the C-H stretching frequencies of the aromatic rings in this compound can be precisely predicted.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Naphthalene Acetic Acid

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) |

|---|---|---|

| O-H Stretch | 3450 | 3460 |

| C=O Stretch | 1710 | 1705 |

| Aromatic C-H Stretch | 3055 | 3060 |

Note: Data is for a related compound, Naphthalene Acetic Acid, to illustrate the correlation between theoretical and experimental values. nih.gov

Molecular Dynamics Simulations of Naphthindole Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules in various environments.

For a naphthindole system, MD simulations could be employed to understand its behavior in a biological context, such as its interaction with a cell membrane or its solvation in water. researchgate.net These simulations can reveal how the molecule orients itself within a lipid bilayer, the stability of its different conformations, and the non-covalent interactions it forms with its surroundings. nih.gov For instance, simulations of polycyclic aromatic hydrocarbons (PAHs) have been used to study their dissolution in supercritical water and their sorption to black carbon, providing insights into their environmental fate. researchgate.netnih.gov MD simulations can also be coupled with molecular docking to assess the stability of a ligand-protein complex over time. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Naphthindole Scaffolds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. jocpr.com These models are based on the principle that the properties of a chemical are determined by its molecular structure.

To build a QSPR model for naphthindole scaffolds, a dataset of related compounds with known properties (e.g., solubility, boiling point, toxicity) would be required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometric descriptors: Related to the 3D structure (e.g., molecular volume, surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the property of interest. researchgate.net Such models can then be used to predict the properties of new, unsynthesized naphthindole derivatives, guiding the design of compounds with desired characteristics.

Table 4: Examples of Molecular Descriptors Used in QSPR/QSAR Studies

| Descriptor Type | Example Descriptor | Property It Can Help Predict |

|---|---|---|

| Electronic | Electron Affinity (EA) | Toxicity, Reactivity |

| Topological | Wiener Index | Boiling Point |

| Geometric | Molecular Surface Area | Solubility |

Note: This table provides general examples of descriptors and their applications in QSPR/QSAR modeling. nih.gov

Computational Prediction of Reaction Pathways and Intermediates

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and identifying potential intermediates and transition states. grnjournal.us By calculating the potential energy surface of a reaction, chemists can map out the lowest energy path from reactants to products.

For the synthesis of this compound, quantum chemical methods could be used to:

Evaluate different synthetic strategies: By comparing the activation energies of key steps in various proposed routes, the most energetically favorable pathway can be identified.

Characterize transition states: Locating the transition state structure for a reaction step allows for the calculation of the activation energy, which is crucial for understanding the reaction kinetics.

Identify reaction intermediates: The calculations can predict the existence and stability of short-lived intermediates that may be difficult to detect experimentally.

Recent advances have led to the development of computational tools that can automatically explore reaction pathways, which can be used to predict the outcomes of complex reactions and even aid in the discovery of new synthetic methodologies. nih.gov

Molecular Docking Methodologies for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to understand how a small molecule might interact with a biological target. nih.gov

For this compound, molecular docking could be used to screen for potential protein targets and to analyze the specific interactions that stabilize the ligand-protein complex. The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the protein target and the ligand.

Docking Simulation: Using a docking program (e.g., AutoDock Vina) to sample a large number of possible binding poses of the ligand in the active site of the protein. researchgate.net

Scoring and Analysis: Each pose is assigned a score, typically an estimation of the binding affinity (e.g., in kcal/mol), with lower values indicating a more favorable interaction. rjptonline.org The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net

Docking studies on indole (B1671886) alkaloids have successfully identified potential human protein targets, revealing interactions with key signaling pathways. mdpi.com

Table 5: Illustrative Molecular Docking Results for Indole Alkaloids with a Human Protein Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Voacangine | -9.5 | Tyr123, Phe256, Leu301 |

| Coronaridine | -9.2 | Tyr123, Trp150, Phe256 |

Note: This data is for different indole alkaloids binding to a protein target and is provided for illustrative purposes. mdpi.com

Advanced Material Science and Non Biological Applications of Naphthindole Derivatives

Applications as Optical Materials and Fluorophores

No information was found regarding the application of 3-Methyl-3H-naphth(1,2-e)indol-10-ol as an optical material or fluorophore.

Potential in Organic Electronics and Semiconductor Research

There is no available research on the potential of this compound in organic electronics or semiconductor research.

Use as Chemical Probes and Reagents in Synthetic Chemistry

No literature was found detailing the use of this compound as a chemical probe or reagent in synthetic chemistry.

Development of Naphthindole-Based Dyes and Pigments

There is no information available on the development of dyes or pigments based on this compound.

Catalytic Applications of Naphthindole-Derived Ligands

No research could be located on the catalytic applications of ligands derived from this compound.

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues in 3 Methyl 3h Naphth 1,2 E Indol 10 Ol Chemistry

Integration with Advanced Manufacturing Technologies

The synthesis of complex molecules like 3-Methyl-3H-naphth(1,2-e)indol-10-ol is set to be revolutionized by advanced manufacturing technologies. These innovations promise to enhance efficiency, reproducibility, and scalability, moving beyond traditional batch processing.

Continuous Flow Synthesis and Microreactor Technology : The application of continuous flow chemistry and microreactor technology presents a significant opportunity for the synthesis of this compound. krishisanskriti.orgrsc.org These systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. krishisanskriti.org The small reaction volumes in microreactors enhance safety, particularly for exothermic reactions, and allow for rapid process optimization. researchgate.net The development of heterogeneous catalysts immobilized within these microreactors could further streamline the synthesis and purification processes. rsc.org

Automated Synthesis Platforms : The future of fine chemical production is increasingly reliant on automation. youtube.comsynplechem.com Automated synthesis platforms can perform multi-step reactions with high precision and minimal human intervention, accelerating the discovery and development of new derivatives of this compound. researchgate.netresearchgate.net These systems can be programmed to explore a wide range of reaction conditions and starting materials, enabling the rapid generation of compound libraries for screening purposes. researchgate.net

3D Printing of Catalysts and Reactors : Additive manufacturing, or 3D printing, is an emerging technology with the potential to create bespoke catalysts and reactor components for the synthesis of this compound. ornl.govthechemicalengineer.com Researchers have demonstrated the ability to 3D print catalytically active devices, which could be tailored to the specific geometric and chemical requirements of a reaction. researchgate.netmdpi.commdpi.com This approach allows for the creation of intricate reactor designs that can enhance mixing and heat transfer, leading to improved reaction efficiency. researchgate.net

| Technology | Potential Advantages for this compound Synthesis |

| Continuous Flow Synthesis | Enhanced reaction control, improved safety, higher yields and purity. |

| Automated Synthesis | High-throughput screening of derivatives, rapid process optimization. |

| 3D Printing | Customized catalysts and reactors, improved reaction efficiency. |

Exploration of Novel and Efficient Synthetic Pathways

Beyond optimizing existing synthetic methods, researchers are actively exploring novel chemical transformations to access this compound and its analogs with greater efficiency and structural diversity.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex bonds under mild conditions. nih.govresearchgate.netnih.gov This technology could be applied to the synthesis of the naphthindole core of this compound through novel cyclization strategies. thieme-connect.comresearchgate.net Photocatalytic reactions often proceed via radical intermediates, offering unique reactivity patterns that are complementary to traditional ionic pathways. nih.gov

Multicomponent Reactions (MCRs) : MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials. nih.govnih.gov The development of a multicomponent reaction to assemble the this compound scaffold would significantly streamline its synthesis, reducing the number of steps, solvent waste, and purification requirements. rsc.orgrsc.org

Advanced Catalytic Systems : The discovery of new catalysts is paramount to developing more efficient synthetic routes. This includes the use of earth-abundant metal catalysts as more sustainable alternatives to precious metals. Furthermore, the development of novel carbonaceous material-catalyzed cyclizations could provide an environmentally benign method for synthesizing benzoindole structures like that found in this compound. rsc.org

| Synthetic Pathway | Key Features and Potential Benefits |

| Photocatalysis | Mild reaction conditions, unique reactivity, access to novel derivatives. nih.govresearchgate.netnih.gov |

| Multicomponent Reactions | High atom economy, reduced waste, rapid assembly of complex structures. nih.govnih.govrsc.org |

| Advanced Catalysis | Use of sustainable catalysts, improved efficiency and selectivity. |

Development of Sustainable Production Methods

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, and this compound is no exception. The focus is on minimizing the environmental impact of its production.

Green Solvents and Reaction Conditions : A key aspect of sustainable synthesis is the replacement of hazardous organic solvents with greener alternatives such as water or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate. acs.orgmdpi.comgoogle.com Researchers are exploring reactions in aqueous media or under solvent-free conditions to reduce volatile organic compound (VOC) emissions. mdpi.comscientific.net

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. researchgate.net Biocatalytic methods, such as the use of laccases, can be employed for the synthesis of heterocyclic compounds under mild conditions. mdpi.com The potential for using engineered microorganisms as biocatalysts for the production of indole (B1671886) derivatives from renewable feedstocks is also an active area of research. nih.govnih.gov

Renewable Feedstocks and Atom Economy : Future research will likely focus on sourcing the starting materials for the synthesis of this compound from renewable biomass. nih.gov Synthetic strategies that maximize atom economy, such as addition and cycloaddition reactions, will be prioritized to minimize waste generation. rsc.org

| Sustainability Approach | Description |

| Green Solvents | Utilizing environmentally benign solvents like water or bio-based alternatives to reduce pollution. acs.orgmdpi.comgoogle.com |

| Biocatalysis | Employing enzymes or whole-cell systems for selective and eco-friendly chemical transformations. researchgate.netmdpi.comnih.govnih.gov |

| Renewable Feedstocks | Sourcing starting materials from biomass to reduce reliance on fossil fuels. nih.gov |

Interdisciplinary Research with Materials Science and Engineering

The unique chemical structure of this compound, featuring a fused aromatic system, suggests potential applications beyond its biological activity. Interdisciplinary collaboration with materials scientists and engineers will be crucial in exploring these possibilities.

Development of Novel Polymers : The indole moiety is a versatile building block for functional polymers. nih.govrsc.orgacs.org By incorporating this compound as a monomer, new polymers with tailored electronic, optical, and thermal properties could be developed. researchgate.netrsc.org These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Materials for Sensing and Catalysis : The naphthindole scaffold could be functionalized to create materials for chemical sensing or as supports for catalysts. The hydroxyl group, for instance, provides a handle for further chemical modification. The extended π-system of the molecule may also impart useful photophysical properties for sensing applications.

Computational Modeling and Materials Design : Computational chemistry and materials science will play a vital role in predicting the properties of materials derived from this compound. researchgate.net Density functional theory (DFT) and other modeling techniques can be used to design novel materials with specific functionalities before their synthesis, accelerating the discovery process.

| Application Area | Potential Role of this compound |

| Polymer Science | Monomer for high-performance polymers with unique optoelectronic properties. nih.govrsc.orgacs.orgresearchgate.netrsc.org |

| Functional Materials | Scaffold for chemical sensors and catalyst supports. |

| Computational Design | In silico prediction of material properties to guide synthetic efforts. researchgate.net |

Q & A

Basic Research Questions

Q. How is 3-methyl-3H-naphth(1,2-e)indol-10-ol structurally characterized, and what analytical methods are critical for confirming its identity?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For example, in the identification of this compound as a mutagen in opium pyrolysates, NMR was used to resolve aromatic proton environments and substituent positions, while HRMS validated the molecular formula (C₁₆H₁₃NO, [M+H]⁺ = 236.1075) . X-ray crystallography may supplement structural analysis if single crystals are obtainable.

Q. What synthetic routes are reported for this compound or structurally related indole derivatives?

- Methodological Answer : While direct synthesis of this compound is not detailed in the provided evidence, analogous indole derivatives are synthesized via condensation reactions involving indole precursors and electrophilic aromatic substitution. For example, solvent-free grinding with catalysts like Gum arabic-OPO3H2 (as used in naphtho-oxazine synthesis) could be adapted for optimizing yield under green conditions .

Q. What are the primary challenges in isolating this compound from complex mixtures?

- Methodological Answer : Isolation requires chromatographic techniques (HPLC, TLC) with UV/fluorescence detection due to its aromatic structure. In studies of opium pyrolysates, reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) effectively separated this compound from co-eluting polycyclic aromatics .

Advanced Research Questions

Q. How does this compound exhibit mutagenic activity, and what experimental models validate its genotoxicity?

- Methodological Answer : Mutagenicity is assessed via Ames tests with Salmonella typhimurium strains (e.g., TA98, TA100) in the presence of metabolic activation systems (e.g., rat liver S9 fraction). Compound I (this compound) demonstrated dose-dependent mutagenicity in vitro, implicating metabolic activation to electrophilic intermediates that form DNA adducts . Follow-up studies should employ LC-MS/MS to identify adducts in cellular models.

Q. What metabolic pathways activate this compound, and how can these pathways be inhibited to mitigate toxicity?

- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP1A1/1B1) likely oxidize the methyl group or aromatic rings. In vitro metabolism assays with human liver microsomes (HLMs) and CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A) can map metabolic routes. Co-administration of antioxidants (e.g., N-acetylcysteine) may reduce reactive intermediate formation .

Q. How can computational methods predict the binding interactions of this compound with DNA or enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and density functional theory (DFT) calculations model interactions with DNA bases (e.g., guanine) or topoisomerases. For analogous fluoroquinolones, docking revealed hydrogen bonding with DNA gyrase active sites, a framework applicable to indole derivatives .

Q. What advanced spectroscopic techniques resolve contradictory data on the stability of this compound under physiological conditions?

- Methodological Answer : Discrepancies in stability assays (e.g., pH-dependent degradation) are resolved using LC-TOF-MS for real-time degradation product profiling. Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life and decomposition pathways .

Critical Research Gaps and Recommendations

- Synthesis Optimization : Develop scalable, regioselective methods using catalytic systems (e.g., organocatalysts) .

- In Vivo Toxicology : Conduct rodent studies to correlate in vitro mutagenicity with carcinogenic potential.

- Structural Analogues : Explore derivatives with reduced toxicity while retaining bioactivity (e.g., halogenation or hydroxylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.